Ethiopropamine (hydrochloride)
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethiopropamine (hydrochloride) involves the reaction of thiophene-2-carboxaldehyde with ethylamine under reductive amination conditions. The resulting product is then subjected to hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production methods for Ethiopropamine (hydrochloride) are not well-documented in the literature. the general approach would involve large-scale reductive amination followed by purification and conversion to the hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions: Ethiopropamine (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The amine group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: N-alkyl or N-acyl derivatives.
Scientific Research Applications
Ethiopropamine (hydrochloride) has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of designer drugs.
Medicine: Investigated for potential therapeutic applications in treating conditions related to neurotransmitter imbalances.
Industry: Utilized in the development of new psychoactive substances and for forensic analysis.
Mechanism of Action
Ethiopropamine (hydrochloride) exerts its effects by inhibiting the reuptake of norepinephrine and dopamine into presynaptic nerve terminals . This leads to increased levels of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of postsynaptic receptors. The compound has a higher selectivity for norepinephrine reuptake inhibition compared to dopamine .
Comparison with Similar Compounds
Methiopropamine: A structural analogue of methamphetamine with a thiophene ring instead of a benzene ring.
Ethcathinone: Another stimulant with similar effects on norepinephrine and dopamine reuptake.
5-Methylmethiopropamine: A methylated analogue of methiopropamine.
Uniqueness: Ethiopropamine (hydrochloride) is unique due to its ethyl group, which distinguishes it from methiopropamine and other analogues. This structural difference may result in variations in pharmacokinetics and pharmacodynamics, potentially leading to different potency and duration of action .
Properties
Molecular Formula |
C9H16ClNS |
---|---|
Molecular Weight |
205.75 g/mol |
IUPAC Name |
N-ethyl-1-thiophen-2-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C9H15NS.ClH/c1-3-10-8(2)7-9-5-4-6-11-9;/h4-6,8,10H,3,7H2,1-2H3;1H |
InChI Key |
ZXVDNTLNZKFNMG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC1=CC=CS1.Cl |
Origin of Product |
United States |
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